molecular formula C18H16O6 B2933238 (Z)-methyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 620546-48-7

(Z)-methyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No. B2933238
CAS RN: 620546-48-7
M. Wt: 328.32
InChI Key: JZWQLZSHQXSGGM-SXGWCWSVSA-N
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Description

This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .


Molecular Structure Analysis

The compound contains a furan ring, which is a heterocyclic ring with oxygen and unsaturation. This could potentially have implications for the compound’s reactivity .


Chemical Reactions Analysis

Again, while specific reactions for this compound aren’t available, compounds with similar structures often undergo reactions at the ester group or the furan ring .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, and solubility would depend on the specific structure of the compound. Ester compounds often have pleasant smells and are frequently found in fragrances and flavorings .

Scientific Research Applications

Structural Analysis and Molecular Interactions

Research on compounds with similar structural frameworks, such as benzofuran derivatives and furan-containing molecules, highlights their complex interactions and potential for forming diverse molecular architectures. For instance, studies on the crystal structure of compounds like Dabigatran etexilate tetrahydrate demonstrate the intricate hydrogen bonding patterns and molecular orientations that can influence the physical and chemical properties of these molecules (Hong-qiang Liu et al., 2012). Such detailed structural analyses are crucial for understanding the reactivity and stability of complex organic molecules in various environments.

Synthetic Methodologies and Chemical Reactions

The synthesis and reactions of benzofuran and furan derivatives have been a significant area of interest. Research involving the reactions of 3-oxo-2,3-dihydrobenzofuran with alkyl 2-cyano-3-alkoxypropenoate provides insight into the synthesis of pyran derivatives, showcasing the versatility of these compounds in organic synthesis (J. Mérour & F. Cossais, 1991). Such methodologies are fundamental for developing novel compounds with potential applications in drug design and material science.

Photostability and Photochemical Properties

The study of photostability and photochemical properties of compounds related to 2-hydroxy-5-methylbenzophenone (Z)-oxime reveals insights into the behavior of furan and benzofuran derivatives under UV light exposure (E. Krzyżanowska & A. Olszanowski, 1994). Understanding these properties is essential for applications in photopharmacology and the development of light-sensitive materials.

Coordination Polymers and Material Science

Research on Zn(II)/Cd(II)-based metal-organic frameworks (MOFs) utilizing semi-rigid ligands and bis-imidazole ligands highlights the potential of furan and benzofuran derivatives in constructing materials with desirable gas adsorption and luminescence properties (Dashuai Zhang et al., 2018). These findings underscore the importance of such compounds in developing new materials for environmental and sensing applications.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs work by interacting with biological receptors, but without more information, it’s hard to speculate on the mechanism of action for this compound .

Safety and Hazards

Without specific information, it’s hard to say what the safety and hazards of this compound might be. As with any chemical, safe handling practices should be followed .

Future Directions

Future research could involve studying the compound’s properties, potential uses, and methods of synthesis. It could also involve studying the compound’s behavior in biological systems if it’s intended for use as a drug .

properties

IUPAC Name

methyl 2-[[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-10-4-5-12(22-10)9-16-17(19)14-7-6-13(8-15(14)24-16)23-11(2)18(20)21-3/h4-9,11H,1-3H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWQLZSHQXSGGM-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

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